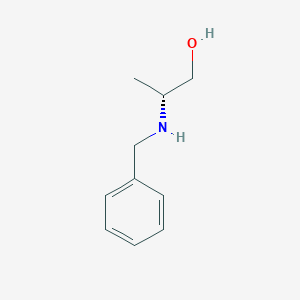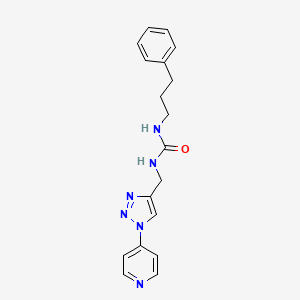![molecular formula C26H24N2O4S B2808793 3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 899986-94-8](/img/structure/B2808793.png)
3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antileukemic Activity
The synthesis and evaluation of spiro[indoline-3,2′-thiazolidine]-2,4′-diones have shown promise in antileukemic screening. Specifically, compounds in this class have been identified for their activity in leukemia screen tests, highlighting their potential as antileukemic agents (Rajopadhye & Popp, 1987).
Antimicrobial and Anticancer Activities
Newly synthesized spiro[indol-thiazolidon-2,4-diones] have been explored for their antimicrobial properties, indicating their utility in the search for new antimicrobial agents. Additionally, certain spiro[Thiazolidinone-Isatin] conjugates have been synthesized and evaluated for their anticancer activities, with some compounds showing superior efficacy against other related compounds in anticancer activity screenings (Al-Romaizan, 2020); (Kaminskyy et al., 2011).
Antifungal and Antitubercular Agents
Spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones and related compounds have been synthesized using microwave-induced techniques, demonstrating significant yields. These compounds have been screened for their antifungal activity against various fungi and antitubercular activity against Mycobacterium tuberculosis, underscoring their potential as antifungal and antitubercular agents (Dandia et al., 2004).
Modulation of p53 Activity
Spiro(oxindole-3,3'-thiazolidine)-based derivatives have been designed as modulators of p53 activity, showcasing the versatility of these compounds in cancer therapy by potentially inhibiting p53-MDM2 interaction and activating p53 (Gomez-Monterrey et al., 2010).
Green Synthesis Approaches
The development of green and efficient methods for synthesizing spiroheterocycles with fused heterosystems, including spiro[indoline-3,2'-thiazolidine]-2,4′(1H)-diones, has been explored. These methods emphasize environmentally benign synthesis techniques, highlighting the commitment to sustainable chemistry practices in the development of potential pharmacologically active compounds (Arya & Kumar, 2011).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1'-[(2-methylphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17-8-4-5-9-18(17)15-27-21-11-7-6-10-20(21)26(25(27)30)28(24(29)16-33-26)19-12-13-22(31-2)23(14-19)32-3/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAHCZLSSJLXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methyloxan-4-yl)oxy]acetic acid](/img/structure/B2808718.png)

![9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2808720.png)



![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)
![1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2808727.png)

![1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene](/img/structure/B2808732.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)
